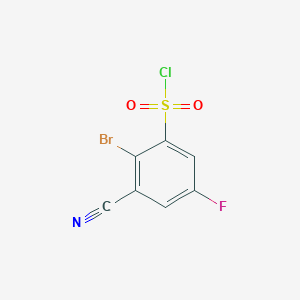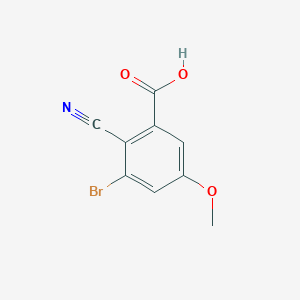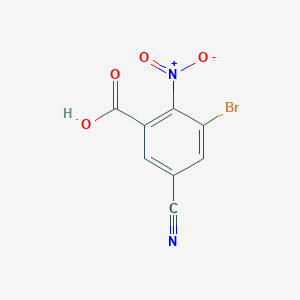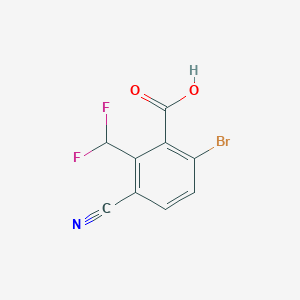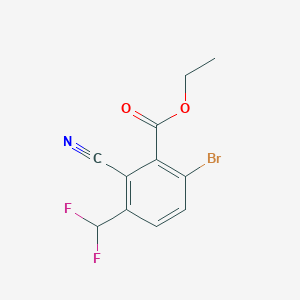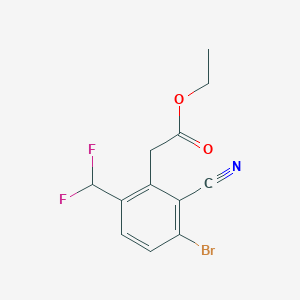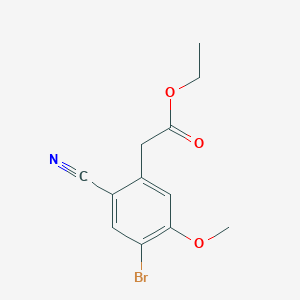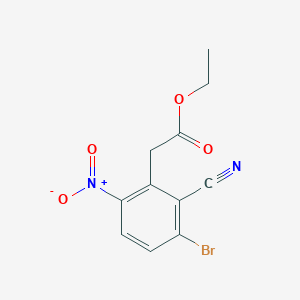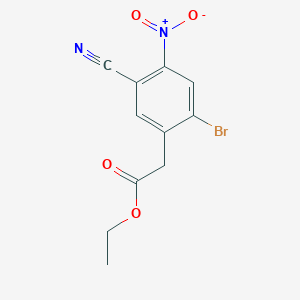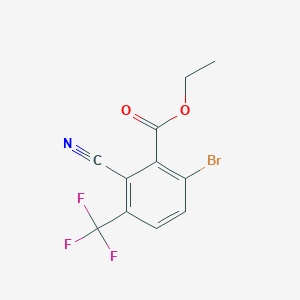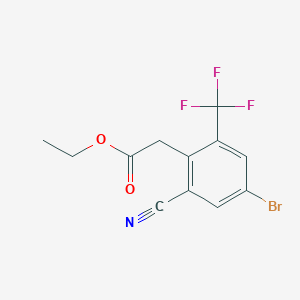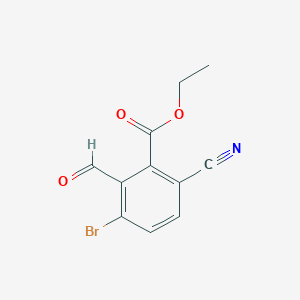![molecular formula C13H21N3 B1414704 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline CAS No. 1018294-23-9](/img/structure/B1414704.png)
3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline
Vue d'ensemble
Description
“3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline” is a chemical compound with the molecular formula C13H21N3 . It is also known as “3-(2-(4-methylpiperazin-1-yl)ethyl)aniline” and has a molecular weight of 191.27 . The IUPAC name for this compound is 3-(2-(4-methylpiperazin-1-yl)ethyl)aniline .
Synthesis Analysis
The synthesis of compounds containing an N-methylpiperazine fragment, such as “this compound”, can be achieved by reactions of 1-methylpiperazine or 3- and 4-(4-methylpiperazin-1-ylmethyl)aniline with 4-chlorobenzoyl chloride .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringCN1CCN(CC1)c2cccc(N)c2 . The InChI code for this compound is 1S/C11H17N3/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8,12H2,1H3 . Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 191.27 and a predicted boiling point of 353.8°C at 760 mmHg . The compound is predicted to have a density of 1.0 g/cm3 .Applications De Recherche Scientifique
Synthesis and Characterization:
- A study demonstrated a three-component reaction involving arynes, tertiary amines, and nucleophiles, resulting in tertiary aniline derivatives containing the piperazine motif, which has relevance to 3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline (Gyoungwook Min, J. Seo, H. Ko, 2018).
- Another research focused on the optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity, exploring various anilines and their analogues (D. Boschelli et al., 2001).
Biological and Medicinal Applications:
- A study on novel 2,5 substituted-1,3,4 oxadiazole derivatives, including 3-(5-cyclohexyl-1,3,4-oxadiazol-2-yl)-N-substituted aniline, revealed their potential antidiabetic, anti-inflammatory, and anticancer activities (S. Kavitha, K. Kannan, S. Gnanavel, 2016).
Corrosion Inhibition:
- Research on (NE)-N-(thiophen-3-ylmethylidene)-4-({4-[(E)-(thiophen-2-ylmethylidene)amino]phenyl}m-ethyl)aniline showed its efficiency as a corrosion inhibitor for mild steel in acidic solutions, highlighting the significance of aniline derivatives in industrial applications (D. Daoud et al., 2014).
Spectroscopic and Theoretical Investigations:
- A study involving 2-Ethyl-N-[(5-nitrothiophene-2-yl)methylidene]aniline focused on its crystal structure and spectroscopic properties, contributing to our understanding of aniline derivatives in material sciences (Ümit Ceylan et al., 2016).
Antimicrobial Activities:
- The synthesis of eperezolid-like molecules, including 3-Fluoro-4-(4-phenylpiperazin-l-yl)aniline, and their evaluation for antimicrobial activities highlighted the potential of such aniline derivatives in pharmaceuticals (Meltem Yolal et al., 2012).
Catalysis:
- Research on ruthenium-complex catalyzed N-(cyclo)alkylation of aromatic amines with diols offered insights into the use of aniline derivatives in synthetic chemistry (R.A.T.M. Abbenhuis, J. Boersma, G. Koten, 1998).
Antioxidant Activities:
- Studies on silver(I) complexes containing bis(2-benzimidazolyl)aniline derivatives revealed their DNA-binding properties and antioxidant activities, indicating their potential in biochemistry and pharmacology (Huilu Wu et al., 2014).
Safety and Hazards
When handling “3-[2-(4-Methylpiperazin-1-yl)ethyl]aniline”, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with eyes, skin, and clothing. Ingestion and inhalation should be avoided, and dust formation should be prevented. The compound should be stored in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .
Propriétés
IUPAC Name |
3-[2-(4-methylpiperazin-1-yl)ethyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-15-7-9-16(10-8-15)6-5-12-3-2-4-13(14)11-12/h2-4,11H,5-10,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKDRFCAGJUZMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



